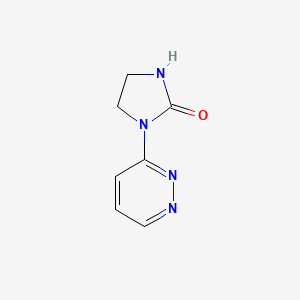

1-(Pyridazin-3-yl)imidazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N4O |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

1-pyridazin-3-ylimidazolidin-2-one |

InChI |

InChI=1S/C7H8N4O/c12-7-8-4-5-11(7)6-2-1-3-9-10-6/h1-3H,4-5H2,(H,8,12) |

InChI Key |

QYOLTTKLZKXMOH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)C2=NN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyridazin 3 Yl Imidazolidin 2 One and Analogous Structures

Classical and Contemporary Synthetic Routes to the Imidazolidinone Ring System

The imidazolidin-2-one scaffold is a prevalent structural motif in medicinal chemistry, and numerous methods have been developed for its synthesis. mdpi.com These approaches can be broadly categorized into cyclization reactions and multi-component strategies.

Cyclization Reactions for Imidazolidin-2-one Formation

Cyclization reactions are a cornerstone of imidazolidin-2-one synthesis, typically involving the formation of one or two C-N bonds to close the five-membered ring.

A widely employed classical method involves the reaction of 1,2-diamines with phosgene (B1210022) or its safer equivalents, such as carbonyldiimidazole (CDI). mdpi.comnih.gov The preparation of the requisite 1,2-diamines can, however, require multiple steps. nih.gov More contemporary approaches utilize intramolecular cyclization of functionalized urea (B33335) derivatives. These include:

Hydroamination of Unsaturated Ureas: The intramolecular N-hydroamination of N-allylic or propargylic ureas is a powerful method for constructing the imidazolidinone ring. mdpi.comacs.org These reactions can be promoted by various metal catalysts, including gold, palladium, and copper, which facilitate the nucleophilic addition of the urea nitrogen atom across the unsaturated C-C bond. mdpi.com Organocatalysts, such as the phosphazene base BEMP, have also been successfully employed for the cyclization of propargylic ureas under mild, ambient conditions. acs.org

Diamination of Alkenes: The metal-catalyzed diamination of unsaturated C-C bonds provides another elegant route. For instance, Pd(II)-catalyzed diamination of 1,3-dienes with 1,3-dialkylureas can generate chiral imidazolidin-2-ones with high yields and enantioselectivities. mdpi.com

Carbonylation of Diamines: Direct carbonylation of 1,2-diamines using carbon monoxide (CO) or carbon dioxide (CO₂) as the C1 source offers an atom-economical approach. Selenium-catalyzed oxidative carbonylation of N,N'-dialkylethylenediamines with a CO/O₂ mixture proceeds efficiently at room temperature. mdpi.com Similarly, CeO₂ has been used to catalyze the carbonylation of aliphatic 1,2-diamines with CO₂. mdpi.com

Acid-Catalyzed Cyclization of N-(2,2-dialkoxyethyl)ureas: This method involves the acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl)ureas. The reaction proceeds through the in situ generation of a cyclic iminium ion, which is then trapped by various nucleophiles to afford substituted imidazolidin-2-ones with excellent regioselectivity. nih.govmdpi.com

Table 1: Selected Cyclization Methods for Imidazolidin-2-one Synthesis

| Starting Material | Reagent/Catalyst | Key Features |

|---|---|---|

| 1,2-Diamine | Carbonyldiimidazole (CDI) | Classical, reliable method using a phosgene equivalent. mdpi.comnih.gov |

| Propargylic Urea | BEMP (Organocatalyst) | Mild conditions, short reaction times, excellent chemoselectivity. acs.org |

| N-Allyl Urea | Gold(I) Catalyst | 5-exo-trig cyclization with high diastereoselectivity. mdpi.com |

| 1,3-Diene + Urea | Pd(II)/Chiral Ligand | Asymmetric diamination, high enantioselectivity. mdpi.com |

| 1,2-Diamine | CO₂ / CeO₂ | Atom-economical, uses CO₂ as a C1 source. mdpi.com |

| N-(2,2-dialkoxyethyl)urea | Acid (e.g., TFA) | Forms an intermediate iminium ion, highly regioselective. nih.gov |

Multi-component Reactions and One-pot Syntheses for Imidazolidin-2-ones

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. researchgate.net A notable example is a pseudo-multicomponent protocol that begins with the in situ formation of a Schiff base from a diamine (e.g., trans-(R,R)-diaminocyclohexane) and an aldehyde. mdpi.comresearchgate.net This is followed by reduction of the imine and subsequent cyclization with carbonyldiimidazole (CDI) in the same reaction vessel, achieving yields ranging from 55% to 81%. mdpi.comresearchgate.net

Another powerful one-pot strategy is the palladium-catalyzed carboamination reaction between N-allylureas and aryl or alkenyl bromides. This transformation efficiently constructs one C-C and one C-N bond and can create up to two stereocenters in a single step with good to excellent diastereoselectivity. nih.gov

Approaches to Pyridazine (B1198779) Ring Construction and Functionalization

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, can be synthesized through various methods. wikipedia.org The classical approach involves the condensation of 1,4-dicarbonyl compounds (such as 1,4-diketones or 4-ketoacids) with hydrazine (B178648) derivatives. wikipedia.org

Modern synthetic chemistry has introduced several alternative routes, including:

Inverse Electron Demand Diels-Alder Reactions: This cycloaddition between electron-deficient dienes like s-tetrazines and electron-rich dienophiles such as silyl (B83357) enol ethers provides a regiocontrolled route to functionalized pyridazines. organic-chemistry.org

Copper-Catalyzed Cyclizations: The Cu(II)-catalyzed aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones is an efficient method for producing 1,6-dihydropyridazines, which can be readily oxidized to pyridazines. organic-chemistry.org

[4+2] Annulation Reactions: A TBAI/K₂S₂O₈-promoted [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones yields a variety of trisubstituted pyridazines. organic-chemistry.org

Condensation Reactions: The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds in acetic anhydride (B1165640) provides a direct route to pyridazin-3-one derivatives. nih.gov Similarly, reacting 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate (B1144303) can form 5,6-fused ring pyridazines. liberty.edu

Once the pyridazine ring is formed, it can be further modified. The versatility of the pyridazine core allows for functionalization through nucleophilic substitutions, ortho-metallation, and various cross-coupling reactions, enabling the introduction of diverse substituents. rsc.org

Table 2: Overview of Pyridazine Ring Synthesis

| Precursors | Reaction Type | Key Features |

|---|---|---|

| 1,4-Diketone + Hydrazine | Condensation | Classical and fundamental approach. wikipedia.org |

| s-Tetrazine + Silyl Enol Ether | Inverse Demand Diels-Alder | High regiocontrol for functionalized pyridazines. organic-chemistry.org |

| β,γ-Unsaturated Hydrazone | Cu(II)-Catalyzed Cyclization | Forms 1,6-dihydropyridazines, easily oxidized. organic-chemistry.org |

| Fulvene + Hydrazine Hydrate | Condensation | Leads to fused-ring pyridazine systems. liberty.edu |

Coupling Strategies for Pyridazinyl-Imidazolidinone Linkage

The crucial step in synthesizing 1-(Pyridazin-3-yl)imidazolidin-2-one is the formation of the C-N bond between the C3 position of the pyridazine ring and the N1 position of the imidazolidinone ring. This is typically achieved through N-arylation cross-coupling reactions. While direct synthesis of the target compound is not extensively detailed in the literature, established methodologies for similar transformations are applicable.

The most common strategies would involve the reaction of a halo-pyridazine (e.g., 3-chloropyridazine (B74176) or 3-bromopyridazine) with imidazolidin-2-one. Key catalytic systems for this transformation include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. It employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a base (e.g., NaOtBu, Cs₂CO₃) to couple an amine (imidazolidin-2-one) with an aryl halide (halopyridazine).

Ullmann Condensation: A copper-catalyzed alternative to palladium-based systems, the Ullmann coupling can also effect the N-arylation of imidazolidin-2-one with a halopyridazine, often requiring higher reaction temperatures.

The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side products. mdpi.com

Process Development and Scale-Up Methodologies

Transitioning a synthetic route from laboratory-scale to industrial production requires careful consideration of safety, cost, efficiency, and environmental impact. For pyridazinyl imidazolidinone synthesis, several factors are pertinent to process development.

Biocatalysis in Pyridazinyl Imidazolidinone Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysts. While no specific biocatalytic route for this compound has been reported, the synthesis of its precursors could benefit from enzymatic methods.

Enzymes such as imine reductases (IREDs) could be employed for the asymmetric synthesis of chiral diamines, which are key precursors for enantiomerically pure imidazolidinones. Recently, an engineered IRED was developed to catalyze the reductive amination of a ketone with hydrazine hydrate, producing a chiral hydrazine intermediate with high yield (98%) and excellent enantiomeric excess (99% ee). nih.gov Such chiral hydrazines could serve as building blocks for chiral pyridazine derivatives.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. tue.nl This methodology involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors. The small dimensions of microreactors facilitate superior heat and mass transfer, allowing for precise control over reaction parameters and leading to higher efficiency and safety. nih.gov

While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles have been successfully applied to the synthesis of various heterocyclic APIs, demonstrating the potential of this approach. For instance, the synthesis of pyrazinamide (B1679903) derivatives has been efficiently achieved in a continuous-flow enzymatic system, resulting in high yields in significantly shorter reaction times compared to batch reactions. nih.gov A key advantage noted is the dramatic increase in space-time yield (STY), highlighting the efficiency of flow systems. nih.gov Similarly, multi-step continuous flow systems have been developed for complex molecules like rufinamide (B1680269) and various ACE inhibitors, showcasing the capability of this technique to handle sequential transformations without the need for isolating intermediates. tue.nl

The application of continuous flow technology to the synthesis of pyridazinyl-imidazolidinone structures could offer several benefits:

Enhanced Safety: The small reaction volumes minimize the risks associated with handling potentially hazardous reagents or exothermic reactions.

Improved Yield and Purity: Precise control over temperature, pressure, and residence time can lead to fewer side products and higher yields.

Scalability: Scaling up production is achieved by running the system for longer periods or by parallelizing multiple reactor lines, avoiding the challenges of scaling up batch reactors.

Automation: Flow systems are amenable to automation, allowing for consistent production and real-time monitoring of reaction progress.

The table below illustrates a comparative example of space-time yield (STY) between batch and continuous-flow systems for the synthesis of a pyrazinamide derivative, demonstrating the potential efficiency gains. nih.gov

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis

| Method | System | Reaction Time | Yield | Space-Time Yield (STY) |

|---|---|---|---|---|

| Method A | Continuous-Flow Microreactor | 20 minutes | High | Significantly Higher |

Optimization of Reaction Conditions: Statistical Analysis and Design of Experiments

To maximize the efficiency and yield of synthetic protocols, modern chemical process development heavily relies on statistical methods like Design of Experiments (DoE). mdpi.com This approach allows for the systematic and simultaneous investigation of multiple factors that can influence the outcome of a reaction, providing a comprehensive understanding of the process and identifying optimal conditions more efficiently than traditional one-factor-at-a-time experiments. mdpi.comnih.gov

In the synthesis of imidazolidin-2-one scaffolds, a pseudo-multicomponent, one-pot protocol was optimized using a 3³ full-factorial experimental design. mdpi.com This statistical analysis assessed the effects of three critical factors—temperature, reaction time, and reactant stoichiometry—each at three distinct levels. mdpi.com By running a series of experiments with randomized combinations of these factors, researchers can build a mathematical model that correlates the factors with the reaction yield. mdpi.com This model can then be used to predict the conditions that will result in the highest possible yield, which ranged from 55% to 81% in the studied synthesis. mdpi.comnih.gov

The key steps in this optimization process include:

Factor Identification: Selecting the critical process parameters that are likely to have the most significant impact on the reaction yield.

Level Assignment: Defining a range of values (levels) for each factor to be tested.

Experimental Design: Creating a matrix of experiments that covers the desired combinations of factor levels.

Data Analysis: Performing the experiments and analyzing the results using statistical software to determine the main effects and interactions of the factors.

Model Validation: Confirming the predicted optimal conditions through additional experiments.

The following interactive table represents a hypothetical experimental design for optimizing the synthesis of an imidazolidin-2-one derivative, based on the principles of a full-factorial design.

Table 2: Illustrative 3³ Full-Factorial Experimental Design for Synthesis Optimization

| Run (Randomized) | Temperature (°C) | Time (hours) | Reactant Stoichiometry (eq.) | Observed Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 4 | 1.0 | 65 |

| 2 | 80 | 4 | 1.2 | 78 |

| 3 | 100 | 4 | 1.5 | 72 |

| 4 | 60 | 8 | 1.2 | 75 |

| 5 | 80 | 8 | 1.5 | 81 |

| 6 | 100 | 8 | 1.0 | 70 |

| 7 | 60 | 12 | 1.5 | 68 |

| 8 | 80 | 12 | 1.0 | 76 |

Green Chemistry Principles in the Synthesis of Heterocyclic Scaffolds

The synthesis of heterocyclic compounds, including pyridazine and imidazolidinone scaffolds, is increasingly guided by the principles of green chemistry. researchgate.net These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Adopting greener methodologies is not only environmentally responsible but also often leads to economic benefits through higher efficiency, reduced waste, and safer operations. rasayanjournal.co.in

Several green chemistry strategies are applicable to the synthesis of heterocyclic scaffolds:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and increase product yields. researchgate.netsciencescholar.us This technique often leads to cleaner reactions with fewer byproducts. For example, the synthesis of 3-(2-arylidenehydrazinyl)-6-chloropyridazines under microwave irradiation achieved higher yields and required significantly less time compared to conventional heating methods. researchgate.net

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that contains portions of all the starting materials. This approach improves atom economy, reduces the number of synthetic steps, and minimizes waste generation. rasayanjournal.co.in

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives like water, ionic liquids, or even solvent-free conditions. rasayanjournal.co.in Solventless approaches, such as ball milling or grinding, offer clean reactions and simpler product purification. rasayanjournal.co.insciencescholar.us

Catalysis: The use of catalysts, in place of stoichiometric reagents, is a cornerstone of green chemistry. Catalysts can enhance reaction rates and selectivity, often under milder conditions, and can be recycled and reused.

The table below summarizes key green chemistry principles and their application in the synthesis of heterocyclic compounds.

Table 3: Application of Green Chemistry Principles in Heterocyclic Synthesis

| Green Chemistry Principle | Technique/Approach | Benefits |

|---|---|---|

| Energy Efficiency | Microwave-Assisted Synthesis | Shorter reaction times, energy savings, often higher yields. researchgate.net |

| Atom Economy / Waste Prevention | Multicomponent Reactions (MCRs) | Single-pot synthesis, reduced number of steps and waste. rasayanjournal.co.in |

| Safer Solvents and Auxiliaries | Solvent-free reactions (grinding), use of water or ionic liquids | Reduced environmental impact, minimized toxicity, simpler workup. rasayanjournal.co.in |

| Catalysis | Use of recyclable catalysts (e.g., enzymatic, metallic) | High efficiency, milder reaction conditions, reduced waste. rasayanjournal.co.in |

Chemical Reactivity and Mechanistic Studies of 1 Pyridazin 3 Yl Imidazolidin 2 One

Reaction Mechanisms of Core Ring Systems

The synthesis of the constituent rings of 1-(Pyridazin-3-yl)imidazolidin-2-one involves complex reaction mechanisms that are foundational to heterocyclic chemistry.

Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings like imidazolidine (B613845). nih.gov The [3+2] dipolar cycloaddition, discovered by Rolf Huisgen, is a prominent method, involving the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring via a concerted mechanism. nih.gov Azomethine ylides are commonly used as the three-atom component (the 1,3-dipole) for imidazolidine synthesis. nih.govorganic-chemistry.org These ylides can be generated in situ from various precursors, such as N-substituted aziridines or from the condensation of α-amino acids with aldehydes. nih.govorganic-chemistry.org

For instance, the reaction between an N-metallated azomethine ylide and an imine can proceed via a stepwise [3+2] cycloaddition to yield substituted imidazolidines. nih.gov Similarly, Lewis acid-catalyzed reactions of N-tosylaziridines can lead to the formation of azomethine ylides, which then undergo diastereoselective [3+2] cycloaddition with imines. nih.gov Another approach involves the 1,3-dipolar cycloaddition between 1,3,5-triazinanes and aziridines, which provides a range of functionalized imidazolidine derivatives under mild conditions. organic-chemistry.orgmdpi.com

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product | Reference |

| [3+2] Cycloaddition | Azomethine Ylide + Imine | AgOTf, DCE, 50°C | trans-2,5-disubstituted imidazolidines | nih.gov |

| [3+2] Cycloaddition | N-metallated azomethine ylide + Imine | AgClO4, NEt3, CH3CN, RT | Substituted imidazolidines | nih.gov |

| 1,3-Dipolar Cycloaddition | 1,3,5-Triazinanes + Aziridines | Zinc bromide | Functionalized imidazolidines | mdpi.com |

| [3+3] Annulation | α-diazoester anion + Chalcone epoxides | EtONa | Functionalized pyridazine (B1198779) esters | nih.gov |

This table summarizes various cycloaddition reactions used in the synthesis of imidazolidine and pyridazine derivatives.

The formation of the imidazolidinone ring often proceeds through a multi-step sequence involving the formation of a Schiff base (imine) intermediate. mdpi.comekb.eg This method typically begins with the condensation reaction between a 1,2-diamine and an aldehyde to form the Schiff base. mdpi.com This is a versatile and widely used reaction in the synthesis of nitrogen-containing heterocycles. journalijcar.orgnih.gov

Following the formation of the imine, a reduction step is carried out to convert the C=N double bond into a single bond, yielding a substituted diamine. mdpi.com The final step is the cyclization of this diamine with a carbonylating agent, such as carbonyldiimidazole (CDI), to form the imidazolidin-2-one ring. mdpi.com This pseudo-multicomponent, one-pot protocol is an efficient and sustainable approach, starting from a diamine, forming the Schiff base in situ, followed by reduction and cyclization. mdpi.com

| Step | Reaction | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | Schiff Base Formation | 1,2-Diamine + Aldehyde | Imine (Schiff Base) | mdpi.com |

| 2 | Reduction | NaBH4 or similar reducing agent | Substituted Diamine | mdpi.com |

| 3 | Cyclization | Carbonyldiimidazole (CDI) | 1,3-Disubstituted Imidazolidin-2-one | mdpi.com |

This table outlines the sequential steps in the synthesis of imidazolidin-2-ones via Schiff base intermediates.

Transformations and Derivatizations of the Pyridazine Moiety

The pyridazine ring is a versatile scaffold that can undergo various transformations and derivatizations. The electron-deficient nature of the pyridazine ring, due to the two adjacent nitrogen atoms, influences its reactivity, particularly towards nucleophiles and in metal-catalyzed cross-coupling reactions.

Common derivatizations include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which allows for the introduction of aryl or heteroaryl substituents onto the pyridazine core. researchgate.net For example, a chloro-substituted imidazo[1,2-b]pyridazine (B131497) can react with a boronic acid derivative in the presence of a palladium catalyst to form a C-C bond. researchgate.net Other transformations can involve nucleophilic aromatic substitution, where a leaving group on the pyridazine ring (e.g., a halogen) is displaced by a nucleophile. researchgate.net Furthermore, the pyridazine ring itself can be synthesized through various routes, such as the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene (B1212753) compounds. nih.gov Modifications can also include cyclocondensation reactions with reagents like hydrazine (B178648) to form fused ring systems, such as triazolo-pyridazines. nih.gov

Reactivity of the Imidazolidinone Moiety

The imidazolidin-2-one moiety, a cyclic urea (B33335), possesses distinct reactivity patterns. The carbonyl group is susceptible to nucleophilic attack, although its reactivity is modulated by the adjacent nitrogen atoms. The N-H protons can be deprotonated by a base, allowing for N-alkylation or N-acylation reactions.

A key reaction pathway involves the acid-catalyzed generation of a cyclic iminium ion from N-(2,2-dialkoxyethyl) ureas, which can then be trapped by various C-nucleophiles to form 4-substituted imidazolidin-2-ones. nih.govmdpi.com This method provides a regioselective route to introduce diverse functional groups at the 4-position of the ring. nih.gov The stability of the iminium ion intermediate plays a crucial role in determining the reaction's outcome. mdpi.com The most common synthesis approach for the imidazolidin-2-one ring is the carbonylation of 1,2-diamines using reagents like phosgene (B1210022), triphosgene, or carbonyldiimidazole (CDI). mdpi.com The mechanism involves a nucleophilic attack by one amino group on the carbonylating agent, followed by an intramolecular cyclization to form the ring. mdpi.com

Photochemical Stability and Degradation Pathways

The photochemical stability of heterocyclic compounds is a critical factor in their environmental persistence and toxicological profile. Heterocyclic pharmaceuticals can be resistant to degradation, leading to their classification as emerging contaminants. mdpi.com

Irradiation with UV light can induce photochemical reactions, leading to the cleavage or rearrangement of the heterocyclic rings. ekb.egresearchgate.net For imidazolidinone derivatives, studies have investigated their photocleavage pathways. ekb.eg The degradation of such compounds can lead to the formation of various byproducts, which may themselves have biological activity or toxicity. mdpi.com

Assessing the environmental fate of compounds like this compound involves studying their persistence, mobility, and transformation in different environmental matrices such as water and soil. mdpi.com The high water solubility of many nitrogen-containing heterocycles increases their potential to contaminate groundwater. mdpi.com

Methodologies for assessing degradation products often involve a combination of analytical and toxicological techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used to separate, identify, and quantify the parent compound and its degradation products. Ecotoxicity assays, using organisms like Daphnia magna or Vibrio fischeri, are employed to evaluate the toxicity of the compound and its byproducts after treatment or degradation processes, such as UV/H₂O₂ treatment. mdpi.com These studies are essential as degradation does not always lead to detoxification and can sometimes produce more toxic byproducts. mdpi.com

| Assessment Method | Purpose | Technique(s) | Key Information Obtained | Reference |

| Chemical Analysis | Identification and quantification of parent compound and degradation products. | HPLC, Mass Spectrometry (MS), GC-Mass | Structure and concentration of chemicals in a sample. | ekb.egresearchgate.net |

| Ecotoxicity Assays | Evaluation of the toxic effects on living organisms. | Daphnia magna toxicity test, Vibrio fischeri bioluminescence inhibition assay | Acute and chronic toxicity, potential for environmental harm. | mdpi.com |

| Photostability Studies | Determination of degradation under light exposure. | UV irradiation, controlled environmental chambers | Rate of degradation, identification of photoproducts. | ekb.egresearchgate.net |

This table details common methodologies used to assess the environmental fate and degradation products of chemical compounds.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Studies of 1-(Pyridazin-3-yl)imidazolidin-2-one and its Analogs

Molecular modeling and docking are computational techniques used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor. wjarr.comresearchgate.net This approach is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. For analogs of this compound, these studies have been applied to various biological targets.

Docking studies on related pyridazinone derivatives have explored their potential as inhibitors for a range of enzymes and receptors, including HIV reverse transcriptase, phosphodiesterase 4 (PDE4), and urokinase. tandfonline.combenthamscience.comnih.gov The primary objective of these studies is to identify the most stable binding pose of the ligand within the active site of the protein and to estimate the binding affinity, often expressed as a docking score or binding free energy. wjarr.com Visualization tools are then used to analyze the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. amazonaws.com

| Target Protein/Enzyme | Studied Pyridazinone Analogs | Key Findings from Docking Studies |

| HIV Reverse Transcriptase | 6-aryl-pyridazinone derivatives | Favorable binding interactions within the active site; good docking scores compared to reference drugs. tandfonline.com |

| Urokinase | Triazolo-pyridazinone derivatives | Plausible mechanisms for ligand-protein interactions predicted to support anticancer activity data. benthamscience.com |

| Phosphodiesterase 4B (PDE4B) | Indole-pyridazinone derivatives | Ligands fit well within the oblong cavity of the active site, forming key hydrogen bonds and van der Waals interactions. nih.gov |

| Vascular Adhesion Protein-1 (VAP-1) | Novel pyridazinone inhibitors | Compounds bind non-covalently in the channel leading to the active site, blocking substrate entry. nih.gov |

| Monoamine Oxidase B (MAO-B) | Pyridazinone-benzalhydrazone analogs | Key interactions include hydrogen bonding and hydrophobic contacts within the enzyme's aromatic cage. nih.gov |

| Lipase | 6-phenylpyridazin-3(2H)-one derivatives | Docking results were consistent with in vitro enzyme inhibition assays, identifying key interactions similar to the reference inhibitor Orlistat. cumhuriyet.edu.tr |

This table is interactive. Click on headers to sort.

Analysis of Ligand Binding Site Interactions and Affinities

The analysis of interactions within the ligand-binding site is critical for understanding the molecular recognition process. For pyridazinone-based compounds, several types of interactions are consistently observed:

Hydrogen Bonding: The nitrogen atoms in the pyridazine (B1198779) ring and the carbonyl oxygen of the imidazolidin-2-one moiety are potential hydrogen bond acceptors. They can form crucial hydrogen bonds with amino acid residues like glutamine, as seen in studies of PDE4 inhibitors. nih.gov

Hydrophobic and van der Waals Interactions: The aromatic pyridazine ring and other nonpolar parts of the molecule often engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. In MAO-B inhibitors, for instance, a substituted ring can fit into an "aromatic cage" formed by tyrosine and phenylalanine residues. nih.gov

Pi-Stacking: The aromatic pyridazine ring can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan, further stabilizing the complex.

The combination and geometry of these interactions determine the binding affinity of the ligand for the receptor. The this compound structure, with its combination of aromatic and heterocyclic rings, hydrogen bond acceptors, and a rigid core, is well-suited to form specific and high-affinity interactions with various biological targets.

Simulation and Analysis of Protein-Ligand Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time. physchemres.orgresearchgate.net MD simulations use Newtonian physics to model the movements of atoms and molecules, allowing researchers to assess the stability of the docked conformation and observe any induced structural changes. physchemres.orgk-nom.com

A key metric used in analyzing MD trajectories is the Root Mean Square Deviation (RMSD). By plotting the RMSD of the protein backbone and the ligand over the simulation time, one can assess the stability of the complex. researchgate.net A low and stable RMSD value for the ligand suggests that its binding pose is stable and well-accommodated within the active site. researchgate.net Conversely, large fluctuations might indicate an unstable interaction or that the ligand is exploring different binding modes. These simulations can reveal crucial information about the flexibility of certain protein residues upon ligand binding and the dynamic nature of the interactions that hold the complex together. physchemres.org

Quantum Mechanical Calculations on the Compound's Electronic Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. researchgate.netindexcopernicus.com These methods provide a detailed understanding of electron distribution, molecular orbital energies, and other electronic parameters that govern a molecule's reactivity and spectroscopic properties. mdpi.comnih.gov For pyridazinone derivatives, DFT calculations help in correlating molecular structure with observed chemical and biological activities. mdpi.com

Geometry Optimization and Prediction of Electronic Properties

The first step in quantum mechanical calculations is typically geometry optimization, where the molecule's most stable three-dimensional structure (lowest energy conformation) is determined. researchgate.net Using DFT methods like B3LYP with an appropriate basis set (e.g., 6-31G**), the bond lengths, bond angles, and dihedral angles of this compound can be accurately predicted. researchgate.netijsr.net

Once the geometry is optimized, a range of electronic properties can be calculated. ijsr.net Among the most important are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron-donating capability.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron-accepting capability.

HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energies is a critical parameter that relates to the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. ijsr.net

These parameters are valuable for predicting how a molecule might participate in chemical reactions and charge-transfer processes, which are often fundamental to its mechanism of action. mdpi.com

| Electronic Property | Description | Significance |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Indicates the overall stability of the molecular structure. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the molecule's capacity as an electron donor. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the molecule's capacity as an electron acceptor. researchgate.net |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO. | A key indicator of chemical reactivity, kinetic stability, and electronic transitions. ijsr.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Electronegativity (χ) | The ability of a molecule to attract electrons. | A fundamental descriptor of chemical reactivity. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Related to the HOMO-LUMO gap; harder molecules have larger gaps and are less reactive. ijsr.net |

This table is interactive. Click on headers to sort.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Molecules like this compound, which contain flexible rings and rotatable bonds, can exist as an ensemble of different conformers. nih.gov Identifying the preferred or biologically active conformation is essential for understanding its function. frontiersin.org

Experimental techniques like NMR spectroscopy, combined with computational methods, can elucidate the conformational preferences of such molecules. nih.gov For instance, the imidazolidinone ring can adopt different puckered conformations. Theoretical calculations can map the potential energy surface as a function of key dihedral angles, identifying low-energy conformers and the energy barriers separating them.

Molecular dynamics (MD) simulations in a solvent environment can further explore the conformational landscape of the molecule over time. frontiersin.orgmdpi.com These simulations provide a dynamic picture of how the molecule folds and flexes, revealing the relative populations of different conformers and the transitions between them. This information is crucial, as the molecule may need to adopt a specific conformation to fit into a receptor's binding site.

Crystal Packing and Lattice Energy Analysis

In the solid state, molecules arrange themselves into a highly ordered three-dimensional structure known as a crystal lattice. The study of crystal packing examines the intermolecular interactions that hold the molecules together. acs.org For nitrogen-containing heterocyclic compounds, these interactions typically include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. iucr.orgelsevierpure.com The specific arrangement of molecules is driven by the need to maximize favorable interactions and achieve the most stable, lowest-energy configuration. mdpi.com

Structure Activity Relationship Sar and Rational Design of Analogs

Impact of Pyridazine (B1198779) Ring Substituents on Biological Activity

Research on various pyridazine derivatives has shown that the introduction of different functional groups can lead to a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. researchgate.netnih.gov For instance, the presence of electron-withdrawing groups, such as halogens or nitro groups, can enhance the hydrogen bond donating capacity of the pyridazine C-H bonds and influence the pKa of the molecule, which can be critical for target engagement. Conversely, electron-donating groups like alkyl or alkoxy groups can increase the electron density of the ring system, potentially altering its binding mode.

The position of the substituent is also a key determinant of biological activity. nih.gov Substitutions at different positions on the pyridazine ring can orient the molecule differently within a binding pocket, leading to variations in efficacy and selectivity. A hypothetical SAR study on pyridazine ring substituents is presented in Table 1.

Table 1: Hypothetical Impact of Pyridazine Ring Substituents on Biological Activity

| Position of Substitution | Substituent Type | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| 4 | Electron-withdrawing (e.g., -Cl, -CF₃) | Potential increase in potency | May enhance interactions with electron-deficient pockets and improve metabolic stability. |

| 4 | Electron-donating (e.g., -CH₃, -OCH₃) | May decrease or increase activity | Could introduce steric hindrance or provide favorable hydrophobic interactions, depending on the target. |

| 5 | Bulky hydrophobic group (e.g., -Ph) | Potential for enhanced binding affinity | May occupy a hydrophobic pocket in the target protein, leading to increased potency. |

Role of the Imidazolidinone Moiety Substituents on Activity

The imidazolidin-2-one scaffold is a prevalent feature in many biologically active compounds and approved drugs. nih.gov Substitutions on this five-membered ring can profoundly impact the molecule's activity by influencing its conformation, solubility, and interactions with the target protein.

Modifications at the N1 and N3 positions of the imidazolidinone ring can alter the molecule's polarity and ability to form hydrogen bonds. For instance, the introduction of small alkyl groups could enhance lipophilicity, potentially improving cell permeability. Conversely, incorporating polar functional groups might increase aqueous solubility.

Substitutions at the C4 and C5 positions can introduce chiral centers, and the stereochemistry at these positions is often critical for biological activity. The spatial arrangement of substituents can dictate the precise fit of the molecule into a binding site. An illustrative summary of the potential effects of imidazolidinone substituents is provided in Table 2.

Table 2: Hypothetical Role of Imidazolidinone Moiety Substituents on Activity

| Position of Substitution | Substituent Type | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| N1 | Small alkyl group (e.g., -CH₃) | May modulate potency and selectivity | Can influence the orientation of the pyridazine ring and affect interactions with the target. |

| N3 | Polar group (e.g., -OH, -NH₂) | Could enhance solubility and binding | May introduce new hydrogen bonding interactions and improve pharmacokinetic properties. |

| C4/C5 | Chiral substituents | Stereospecific activity | The specific stereoisomer may have a higher affinity for the target due to a more favorable three-dimensional arrangement. |

Influence of the Linker Structure and Stereochemistry on Efficacy and Selectivity

In the compound 1-(Pyridazin-3-yl)imidazolidin-2-one, the direct linkage between the pyridazine and imidazolidinone rings defines the core structure. For analogs where a linker is introduced between these two moieties, its length, flexibility, and stereochemistry would be of paramount importance for biological activity.

The nature of the linker can control the relative orientation of the two ring systems, which is crucial for optimal interaction with a biological target. A rigid linker might lock the molecule in a bioactive conformation, while a flexible linker could allow for induced-fit binding.

Stereochemistry within the linker can also have a profound impact on efficacy and selectivity. The spatial arrangement of atoms in a chiral linker can lead to stereoisomers with significantly different biological profiles, as one isomer may fit more snugly into the target's binding site than the other.

Comparative Analysis with Structurally Related Compounds

The biological activity of this compound can be contextualized by comparing it with structurally related compounds. For instance, replacing the pyridazine ring with other heterocycles, such as pyrimidine (B1678525) or pyrazine, could lead to changes in activity due to altered electronic distribution and hydrogen bonding patterns.

Similarly, substituting the imidazolidin-2-one moiety with other cyclic ureas, like piperazinone, or with an acyclic urea (B33335) derivative, would modify the conformational constraints and the spatial presentation of key functional groups, thereby impacting biological activity. nih.gov A comparative analysis helps in identifying the key structural features responsible for the observed biological effects.

Rational Design Strategies for Enhanced Target Selectivity and Potency

The rational design of more potent and selective analogs of this compound can be guided by the SAR principles discussed above. researchgate.net Structure-based drug design, where the three-dimensional structure of the target protein is known, can be a powerful tool. Molecular docking studies can be employed to predict the binding modes of designed analogs and to prioritize compounds for synthesis.

Key strategies for enhancing target selectivity and potency include:

Introduction of substituents that exploit specific features of the target's binding pocket: This could involve adding groups that form additional hydrogen bonds, hydrophobic interactions, or salt bridges with the target protein.

Modification of the core scaffold to improve pharmacokinetic properties: This may include altering the molecule to enhance its solubility, metabolic stability, and cell permeability.

Fine-tuning the electronic properties of the molecule: Modulating the electron density of the pyridazine and imidazolidinone rings can optimize interactions with the target.

Exploration of stereochemical diversity: Synthesizing and testing different stereoisomers can lead to the identification of more active and selective compounds.

By systematically exploring the chemical space around the this compound scaffold, it is possible to develop new chemical entities with improved therapeutic potential.

Applications in Chemical Biology and Advanced Materials Science

Molecular Target Identification and Elucidation of Mechanisms of Action

The exploration of molecular targets is a cornerstone of modern drug discovery. The pyridazine (B1198779) and imidazolidin-2-one scaffolds have been instrumental in the development of various targeted therapeutic agents.

Derivatives of both pyridazine and imidazolidin-2-one have demonstrated significant inhibitory activity against a range of enzymes critical in various disease pathways.

Kinases: The pyridazine nucleus is a common feature in numerous kinase inhibitors. For instance, certain pyridazine derivatives have been investigated as potent inhibitors of receptor tyrosine kinases, which are often dysregulated in cancer.

α-Glucosidase: Pyridazine-based compounds have been synthesized and evaluated for their α-glucosidase inhibitory activity, an important target in the management of type 2 diabetes.

PRMT5: While specific studies on 1-(Pyridazin-3-yl)imidazolidin-2-one are not available, the broader class of pyridazine-containing compounds has been explored for the inhibition of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme in cancer epigenetics.

Cox-2: The pyridazine scaffold has been a fertile ground for the development of selective cyclooxygenase-2 (COX-2) inhibitors. Numerous studies have detailed the synthesis and evaluation of pyridazinone derivatives as potent and selective COX-2 inhibitors with anti-inflammatory properties.

| Enzyme Target | Representative Scaffold | Key Findings |

| Kinases | Pyridazine | Inhibition of various kinases involved in cell signaling pathways. |

| α-Glucosidase | Pyridazine | Potential for development as antidiabetic agents. |

| PRMT5 | Pyridazine | Emerging area of research for cancer therapy. |

| Cox-2 | Pyridazine | Development of selective anti-inflammatory agents. |

The interaction of small molecules with cellular receptors is a fundamental mechanism of physiological regulation and therapeutic intervention.

CCR5: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV entry into host cells. While direct evidence for this compound is lacking, the broader class of nitrogen-containing heterocyclic compounds has been a source of CCR5 antagonists.

α-adrenergic receptors: Pyridazinone derivatives have been synthesized and evaluated for their affinity towards α1 and α2-adrenoceptors, suggesting potential applications in cardiovascular and neurological disorders.

Microtubules, dynamic polymers of tubulin, are essential for cell division and are a validated target for anticancer drugs. Although no specific data exists for this compound, the imidazolidin-2-one scaffold has been incorporated into compounds designed to inhibit tubulin polymerization. These agents often work by binding to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

The constituent scaffolds of this compound have been shown to interact with various cellular pathways implicated in disease.

Cancer Progression: Pyridazine and imidazolidinone derivatives have been shown to interfere with multiple pathways involved in cancer progression, including cell cycle regulation, apoptosis, and angiogenesis.

Antiviral Targets: The pyridazine nucleus is found in a number of compounds with antiviral activity, targeting various viral enzymes and proteins.

Biological Activity Spectrum (Pre-clinical and Mechanistic Focus)

The preclinical evaluation of compounds containing pyridazine and imidazolidin-2-one moieties has revealed a broad spectrum of biological activities, with a significant focus on cancer research.

Both pyridazine and imidazolidin-2-one derivatives have been extensively investigated for their potential as anticancer agents.

Numerous studies have reported the synthesis of novel pyridazinone derivatives and their evaluation against various cancer cell lines. These compounds have been shown to induce cell death and inhibit cell proliferation through various mechanisms. Similarly, imidazolidin-2-one derivatives have been explored as anticancer agents, with some exhibiting potent cytotoxic effects.

While no specific antiproliferative or anticancer data for this compound has been identified in the reviewed literature, the established anticancer properties of its parent scaffolds provide a strong rationale for its investigation in this area. Future research could focus on synthesizing this hybrid molecule and evaluating its efficacy against a panel of cancer cell lines to determine its potential as a novel therapeutic agent.

| Scaffold | Cancer Research Focus |

| Pyridazine | Development of kinase inhibitors, COX-2 inhibitors, and other targeted agents. |

| Imidazolidin-2-one | Design of tubulin polymerization inhibitors and other cytotoxic compounds. |

Antiviral Properties and Mechanisms

The pyridazine nucleus is a critical pharmacophore that has been investigated for a range of therapeutic activities, including antiviral effects. mdpi.com Substituted pyridazine derivatives have been reported to exhibit antiviral properties, highlighting the potential of this chemical class in developing new antiviral agents. researchgate.net The mechanism of action for pyridazinone-based compounds can vary, but their ability to inhibit viral replication is a key area of research. While specific studies on the antiviral mechanisms of this compound are not detailed, the broader class of pyridazinone compounds has been the subject of patents for antiviral applications, suggesting their potential to interfere with viral life cycles. google.com Research into "hybrid molecules" that combine pharmacophores like 1,2,3-triazole with other heterocyclic systems has also shown promise in creating potent antiviral agents, indicating a potential strategy for enhancing the activity of pyridazinone-based structures. mdpi.com

Antimicrobial and Antifungal Activity

Derivatives of the pyridazinone core have demonstrated significant antimicrobial and antifungal activity against a spectrum of pathogens. researchgate.netbiomedpharmajournal.org These compounds have been screened against both Gram-positive and Gram-negative bacteria, as well as fungal strains, often showing promising results. researchgate.net

For instance, studies on various pyridazinone derivatives have revealed specific activities against common pathogens. biomedpharmajournal.org The antimicrobial efficacy is often evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition.

Table 1: Antimicrobial Activity of Selected Pyridazinone Derivatives

| Compound Derivative | Target Microorganism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Pyridazinone Derivative IIIa | Streptococcus pyogenes | Zone of Inhibition | Excellent Activity | biomedpharmajournal.org |

| Pyridazinone Derivative IIIa | Escherichia coli | Zone of Inhibition | Excellent Activity | biomedpharmajournal.org |

| Pyridazinone Derivative IIId | Staphylococcus aureus | Zone of Inhibition | Very Good Activity | biomedpharmajournal.org |

| Thiazolyl-Pyridazinedione 9d | Pseudomonas aeruginosa (Resistant) | MIC | 0.42 µg/mL | mdpi.com |

| Thiazolyl-Pyridazinedione 9d | Staphylococcus aureus (Resistant) | MIC | 1.84 µg/mL | mdpi.com |

| Thiazolyl-Pyridazinedione 9d | Candida albicans | MIC | 2.17 µg/mL | mdpi.com |

The structural relationship between these active compounds and this compound suggests that it may also possess antimicrobial properties worth investigating. The mechanisms can involve disruption of bacterial cell walls or interference with essential metabolic pathways. nih.gov Some studies have noted that saturated or partially saturated pyrrolopyridazine compounds show stronger activity against Pseudomonas aeruginosa and Candida albicans compared to their aromatic counterparts. nih.gov

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. Imidazolidin-2-one derivatives, structurally related to this compound, have emerged as promising candidates for antileishmanial agents. nih.gov

Research has focused on N(1)-heteroarylimidazolidin-2-ones, which have been synthesized and evaluated for their in vitro and in vivo activity against Leishmania species. nih.gov Certain derivatives have shown potent inhibition against both the extracellular promastigote and intracellular amastigote stages of the parasite, which is the clinically relevant form. nih.govnih.gov

Table 2: In Vitro Antileishmanial Activity of N-pyridinylimidazolidinone Derivatives

| Compound | Leishmania Species | Parasite Stage | IC₅₀ (µmol/L) | Reference |

|---|---|---|---|---|

| N3-benzyl derivative 7 | L. mexicana | Promastigotes | 32.4 | nih.gov |

| N3-tolylsulfonyl derivative 14 | L. mexicana | Promastigotes | 46 | nih.gov |

| N3-benzyl derivative 7 | L. mexicana | Amastigotes | 13.7 | nih.gov |

| Derivative 18 | L. mexicana & L. infantum | Promastigotes | 8-16 | nih.gov |

| Derivative 25 | L. mexicana | Amastigotes | 2.4 | nih.gov |

Mechanistic studies suggest that these N-pyridinylimidazolidinones may exert their antileishmanial effect by interfering with the parasite's phospholipase A2 (PLA2) activity, an enzyme crucial for its survival. nih.gov The favorable toxicity/activity index of some derivatives makes them encouraging leads for further drug development. nih.gov

Anti-inflammatory Potential: Mechanistic Investigations

The pyridazinone scaffold is recognized as a "privileged structure" in the development of anti-inflammatory agents, often associated with a reduced risk of gastric side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net The anti-inflammatory activity of pyridazinone-based molecules is attributed to their ability to modulate various pathways involved in the inflammatory response. mdpi.com

Key mechanistic investigations have revealed that these compounds can act on multiple targets:

Cyclooxygenase (COX) Inhibition : Many pyridazinone derivatives have been reported to be selective inhibitors of COX-2, an enzyme upregulated during inflammation to produce prostaglandins (B1171923). mdpi.com This selectivity is a key factor in their improved gastrointestinal safety profile. nih.gov

5-Lipoxygenase (5-LOX) Inhibition : Some derivatives exhibit dual inhibition of COX-2 and 5-LOX, blocking the production of both prostaglandins and leukotrienes, which are potent inflammatory mediators. researchgate.net

Cytokine Modulation : Pyridazinone compounds can suppress the release of pro-inflammatory cytokines. semanticscholar.org They have been shown to inhibit lipopolysaccharide (LPS)-induced neuroinflammation and reduce the production of cytokines like interleukin 6 (IL-6). mdpi.com

Other Targets : Other potential mechanisms include the inhibition of phosphodiesterase type 4 (PDE4) and monoamine oxidase (MAO), both of which are linked to inflammatory processes. mdpi.com

The versatility in functionalizing the pyridazinone ring allows for the fine-tuning of activity against these specific targets, making it a highly attractive scaffold for designing novel anti-inflammatory drugs. nih.gov

Agrochemical Applications: Herbicidal Activity

Beyond medicine, the pyridazinone nucleus is a significant structural feature in many agrochemicals, demonstrating potent herbicidal activity. researchgate.net These compounds can affect various physiological processes in plants, leading to growth inhibition and death. A series of novel α,α,α-trifluoro-m-tolyl pyridazinone derivatives, for example, exhibited notable bleaching activities and herbicidal effects in tests against barnyardgrass and rape. nih.gov

The primary mechanisms of herbicidal action for pyridazinone derivatives include:

Inhibition of Photosynthesis : They are known to interfere with the Hill reaction in chloroplasts, disrupting the photosynthetic electron transport chain. researchgate.net

Pigment Formation : A common effect is the inhibition of carotenoid biosynthesis, which leads to the photooxidative destruction of chlorophyll (B73375) and results in a characteristic bleaching of the plant tissue. nih.gov

Lipid Metabolism : These compounds can alter the ratio of saturated to unsaturated fatty acids, affecting membrane integrity and function. researchgate.net

The broad-spectrum activity and diverse mechanisms of action make pyridazinone derivatives, and by extension this compound, a promising area for the development of new herbicides. researchgate.net

Advanced Drug Delivery Systems and Materials Science Integration

Polymeric Nanoparticle Encapsulation and Optimization Methodologies

To enhance the therapeutic potential of compounds like this compound, advanced drug delivery systems are being explored. Polymeric nanoparticle encapsulation is a leading strategy to improve drug solubility, stability, and targeted delivery. Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, is frequently used for this purpose. nih.gov

Several methodologies are employed for encapsulation, each with parameters that can be optimized to control nanoparticle characteristics:

Single Emulsion-Solvent Evaporation : This technique is suitable for encapsulating hydrophobic drugs. An organic phase containing the drug and polymer (e.g., PLGA) is emulsified in an aqueous phase containing a surfactant (e.g., poly(vinyl) alcohol, PVA). The organic solvent is then evaporated, leading to the formation of solid nanoparticles. nih.gov

Double Emulsion-Solvent Evaporation (w/o/w) : This method is ideal for encapsulating hydrophilic molecules. An initial water-in-oil (w/o) emulsion is created, which is then dispersed in a second aqueous phase to form a water-in-oil-in-water emulsion. Solvent evaporation then yields the final nanoparticles. researchgate.net

Microfluidics : This modern approach allows for precise control over nanoparticle formation. Using microfluidic mixers, the organic and aqueous phases are rapidly mixed, leading to nanoprecipitation. This method offers excellent reproducibility and control over particle size and distribution. researchgate.net

Table 3: Key Optimization Parameters in PLGA Nanoparticle Formulation

| Parameter | Effect on Nanoparticles | Optimization Goal | Reference |

|---|---|---|---|

| Polymer Concentration | Directly influences particle size and encapsulation efficiency. | Balance size with drug loading capacity. | nih.gov |

| Surfactant Concentration | Affects particle size and stability; lower concentrations can reduce size. | Achieve smallest stable particle size. | nih.gov |

| Solvent Evaporation Rate | Influences particle morphology and density. | Ensure formation of solid, spherical particles. | researchgate.net |

| Flow Rates (Microfluidics) | Controls mixing time and particle size; higher rates often yield smaller particles. | Fine-tune particle size to the desired range (e.g., 100-200 nm). | researchgate.net |

Optimization of these parameters allows for the production of nanoparticles with desired characteristics, such as a small size (e.g., < 200 nm) for enhanced tissue penetration and a high encapsulation efficiency (e.g., > 70%) for effective drug delivery. nih.gov

Surface Functionalization with Targeting Ligands for Molecular Delivery

A thorough review of scientific literature reveals a notable absence of studies detailing the use of this compound for the surface functionalization of materials or as a targeting ligand for molecular delivery. The concept of surface functionalization involves chemically modifying a surface—such as that of a nanoparticle, polymer, or medical implant—to impart specific properties. In the context of molecular delivery, small molecules or "ligands" are attached to the surface of a delivery vehicle (e.g., a liposome (B1194612) or nanoparticle) to guide it to a specific biological target, such as a receptor overexpressed on cancer cells.

While pyridazine and its derivatives are known to possess a wide range of biological activities, their specific application as targeting moieties tethered to surfaces for directed delivery is not documented for this compound. The development of such applications would require dedicated research into the synthesis of functionalized derivatives of this compound that could be covalently attached to delivery systems and an evaluation of their binding affinity and specificity to biological targets.

Ligand Design and Metal Complexing Properties

The structural framework of this compound, which contains multiple nitrogen and oxygen atoms with lone pairs of electrons, suggests its potential as a chelating ligand for metal ions. The pyridazine ring, in particular, is a well-established motif in coordination chemistry, capable of forming stable complexes with a variety of transition metals. However, specific research into the metal complexing properties of this compound is not available in the current literature. Studies on other pyridazine-containing ligands demonstrate the versatility of this heterocycle in forming diverse coordination polymers and complexes with interesting magnetic and electronic properties. google.com

Asymmetric synthesis, the production of chiral molecules in an enantiomerically pure form, often relies on chiral metal complexes as catalysts. These catalysts typically consist of a metal center and a chiral organic ligand. There are currently no published studies on the use of a chiral version of this compound as a ligand in asymmetric synthesis.

However, research on structurally analogous compounds highlights the potential of this molecular scaffold. For instance, chiral ligands based on a 2-(pyridin-2-yl)imidazolidin-4-one core (substituting the pyridazine with a pyridine (B92270) and the imidazolidin-2-one with an imidazolidin-4-one) have been synthesized and successfully applied in catalysis. When complexed with copper(II), these ligands have proven to be effective catalysts for the asymmetric Henry reaction, a carbon-carbon bond-forming reaction. The enantioselectivity of these reactions is high, demonstrating that the chiral imidazolidinone scaffold can create an effective chiral environment around the metal center.

The table below summarizes the performance of these related 2-(pyridin-2-yl)imidazolidin-4-one ligands in the asymmetric Henry reaction between nitromethane (B149229) and various aldehydes, showcasing the potential of this class of compounds.

| Aldehyde | Catalyst Configuration | Enantiomeric Excess (ee) | Reference |

| Benzaldehyde | cis-ligand/Cu(II) | 97% (S) | |

| 4-Nitrobenzaldehyde | cis-ligand/Cu(II) | 96% (S) | |

| 2-Chlorobenzaldehyde | trans-ligand/Cu(II) | 96% (R) | |

| 4-Methoxybenzaldehyde | trans-ligand/Cu(II) | 93% (R) |

This data is for the structurally related 2-(pyridin-2-yl)imidazolidin-4-one ligands and is provided for contextual purposes only. No such data exists for this compound.

These findings suggest that if a chiral variant of this compound were synthesized, it could potentially serve as a valuable ligand for asymmetric catalysis, although this remains an underexplored area of research.

N-Heterocyclic Carbenes (NHCs) are a class of stable carbene compounds widely used as ligands for transition metal catalysts due to their strong σ-donating properties. Saturated NHCs, known as imidazolin-2-ylidenes, are typically synthesized by the deprotonation of a corresponding imidazolinium salt. This salt precursor is often prepared from an imidazolidin-2-one or a related cyclic urea (B33335).

Despite the presence of the imidazolidin-2-one core, there is no evidence in the scientific literature of this compound being used as a precursor for an N-heterocyclic carbene. The synthetic pathway to an NHC from this compound would likely involve N-alkylation or N-arylation of the second nitrogen in the imidazolidinone ring, followed by reduction of the carbonyl group and subsequent oxidation/aromatization to form the imidazolinium salt precursor. While chemically plausible, this transformation has not been reported for this specific molecule. Research has focused on other substituted imidazolium (B1220033) salts as NHC precursors, including those with pyrimidine (B1678525) substituents. The potential for this compound to serve as a building block for novel NHC ligands with unique electronic properties conferred by the pyridazine group remains a subject for future investigation.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 1-(Pyridazin-3-yl)imidazolidin-2-one and its analogs will likely prioritize cost-effective and environmentally friendly procedures. nih.gov Green chemistry principles, such as the use of microwaves and ultrasound irradiation, are being increasingly adopted to optimize the synthesis of related heterocyclic compounds. nih.govresearchgate.net These methods offer advantages like reduced reaction times, higher yields, and the use of less hazardous solvents.

Future research will likely focus on developing one-pot synthesis protocols and employing nanocatalysts to improve efficiency and sustainability. nih.govresearchgate.net The exploration of multicomponent reactions, which allow for the assembly of complex molecules from simple starting materials in a single step, also represents a promising avenue for the efficient synthesis of a diverse library of this compound derivatives. researchgate.net

| Synthetic Approach | Potential Advantages | Related Research Focus |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Optimization of imidazo[1,2-b]pyridazine (B131497) derivatives nih.gov |

| Ultrasound Irradiation | Enhanced reaction rates, improved mass transfer | Green synthesis of heterocyclic compounds nih.gov |

| Multicomponent Reactions | High atom economy, operational simplicity, diversity | Synthesis of imidazo[1,2-b]pyridazines researchgate.net |

| Nanocatalysis | High stability, simple recovery, reusability | One-pot synthesis of bioactive N,N-heterocycles researchgate.net |

Advanced Mechanistic Studies at the Molecular and Sub-cellular Levels

A deep understanding of how this compound interacts with biological systems is crucial for its development as a therapeutic agent. Advanced analytical techniques are enabling researchers to elucidate complex reaction mechanisms at a granular level. Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize reactive intermediates in catalytic cycles, providing insights into the compound's formation and potential metabolic pathways. nih.govbeilstein-journals.org

Future studies should aim to identify the specific molecular targets of this compound. This involves a combination of computational modeling and experimental validation. Understanding the compound's binding modes and its effect on cellular signaling pathways will be paramount. Investigating the sub-cellular localization of the compound will also provide valuable information about its mechanism of action and potential off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

| AI/ML Application | Objective | Impact on Drug Discovery |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Guides the design of more potent compounds. scienceopen.com |

| Generative Models | Propose novel molecules with desired properties. | Accelerates the identification of new drug candidates. nih.gov |

| Virtual Screening | Identify potential drug candidates from large compound libraries. | Reduces the number of compounds that need to be synthesized and tested. nih.gov |

| ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Helps to identify candidates with favorable pharmacokinetic profiles. researchgate.net |

Development of Targeted Delivery Systems for Specific Biological Applications

To maximize the therapeutic efficacy of this compound and minimize potential side effects, the development of targeted delivery systems is a critical area of future research. Novel drug delivery platforms, such as liposomes and polymeric nanoparticles, can encapsulate the compound and deliver it specifically to the site of action. mdpi.com

These delivery systems can be engineered to be responsive to specific physiological conditions, such as pH changes in the tumor microenvironment, allowing for controlled release of the drug. mdpi.com The surface of these nanoparticles can also be functionalized with targeting ligands to enhance their accumulation in diseased tissues. The use of such systems could significantly improve the therapeutic index of this compound for a range of diseases.

Investigation of Unexplored Biological Targets and Novel Therapeutic Areas

The pyridazine (B1198779) and imidazolidinone scaffolds are present in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. nih.govjournalijcar.orgresearchgate.net This suggests that this compound may interact with a variety of biological targets and have therapeutic potential in multiple disease areas. nih.govnih.gov

Future research should focus on screening the compound against a broad range of biological targets to uncover novel therapeutic applications. journalijcar.org Given the diverse activities of related compounds, potential areas of investigation include neurodegenerative diseases, viral infections, and metabolic disorders. journalijcar.orgnih.gov A comprehensive biological profiling of this compound will be essential to fully realize its therapeutic potential. The pyridazin-3(2H)-one nucleus, in particular, is considered a "wonder nucleus" due to its numerous applications as a pharmacophoric element. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(pyridazin-3-yl)imidazolidin-2-one and its derivatives?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one derivatives were prepared by reacting the parent compound with acyl chlorides (yields: 35–95%) or secondary amines (yields: 49–86%) . Key characterization methods include NMR, NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity .

Q. How is the molecular conformation of this compound determined experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving conformational details. Studies on analogous 1-(azin-2-yl)imidazolidin-2-ones reveal a non-planar "E" configuration due to steric clashes between azine C3-H and the imidazolidinone oxygen . Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing crystallographic data .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify proton environments and carbon frameworks, respectively. For example, substituents on the pyridazine ring cause distinct splitting patterns .

- HRMS : Validates molecular weight and fragmentation pathways, with deviations ≤5 ppm indicating purity .

- IR : Confirms functional groups (e.g., carbonyl stretches near 1700 cm) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological targets?

- Methodological Answer : SAR studies require systematic substitution at key positions. For instance:

- Pyridazine modifications : Introducing halogens (e.g., Cl) or electron-withdrawing groups enhances binding to enzymes like MurA (antibacterial target) .

- Imidazolidinone substitutions : Benzyl or methoxybenzyl groups improve anti-Alzheimer’s activity by mimicking donepezil’s interactions with acetylcholinesterase .

- Validation : Use in vitro assays (e.g., MTT for cytotoxicity) and in vivo behavioral models to prioritize leads .

Q. How do computational methods aid in optimizing this compound for drug discovery?

- Methodological Answer :

- Molecular Docking : Predict binding modes to targets like SARS-CoV-2 Mpro or EML4-ALK fusion proteins. For example, derivatives with chlorobenzyl groups showed enhanced inhibitory activity in silico .

- Density Functional Theory (DFT) : Models electronic effects of substituents on reactivity and stability .

- MD Simulations : Assess conformational flexibility in solution, complementing crystallographic data .

Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer :

- Multi-technique validation : Combine X-ray data (rigid-state conformation) with solution-phase NMR to detect dynamic effects .

- Temperature-dependent studies : Variable-temperature NMR or DSC (differential scanning calorimetry) can identify polymorphic transitions .

- Refinement protocols : Use SHELXL’s TWIN/BASF commands to model twinning or disorder in crystals .

Q. What strategies improve yield in the synthesis of N-acyl derivatives of this compound?

- Methodological Answer :

- Catalyst optimization : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity products .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC .

- Metabolic stability : Use liver microsome assays to identify susceptibility to cytochrome P450 enzymes .

- Light/heat stability : Accelerated stability studies (ICH guidelines) with LC-MS tracking .

Q. What analytical workflows are recommended for identifying decomposition products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.